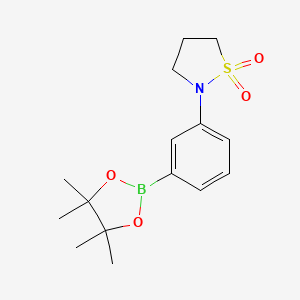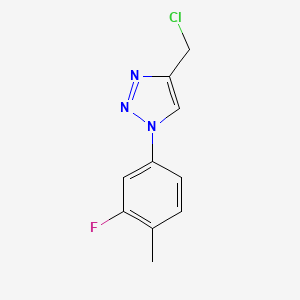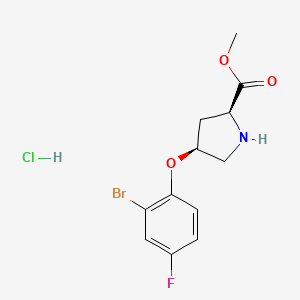
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester
説明
“3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester” is a type of boronate ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound is likely to involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The linear formula of this compound is C15H22BNO4S . More detailed structural information may be available in specific technical documents or peer-reviewed papers .Chemical Reactions Analysis
As a boronate ester, this compound is likely to be involved in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are catalyzed by transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of other boronate esters . More specific information may be available in technical documents or peer-reviewed papers .科学的研究の応用
Susceptibility to Hydrolysis at Physiological pH
- Application: Boronic acids and their esters, including phenylboronic pinacol esters, are considered for new drug designs and drug delivery devices, especially as boron-carriers in neutron capture therapy. However, their stability in water is a concern, particularly at physiological pH (Achilli et al., 2013).
Phosphorescence Properties
- Application: Arylboronic esters exhibit room-temperature phosphorescence in the solid state. This discovery challenges the notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation (Shoji et al., 2017).
Synthesis Applications
- Application: Phenylboronic acids and their esters, including 3-pyridylboronic acid pinacol ester, are utilized in Suzuki coupling reactions for synthesizing various compounds, demonstrating their versatility in organic synthesis (Li et al., 2005).
Solubility in Organic Solvents
- Application: Understanding the solubility of phenylboronic acid and its esters, including pinacol ester, in organic solvents is crucial for their application in different chemical processes (Leszczyński et al., 2020).
Polymer Synthesis
- Application: Phenylboronic acid pinacol ester has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its potential in creating responsive delivery vehicles (Cui et al., 2017).
Protective Chemistry
- Application: Phenylboronic acid reacts with various compounds like diamines and diols, including pinacol, to form cyclic esters, showing its potential in protective syntheses (Kaupp et al., 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-8-13(11-12)17-9-6-10-22(17,18)19/h5,7-8,11H,6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCJAHUPVJCLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124484 | |
| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester | |
CAS RN |
1416367-18-4 | |
| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416367-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)


![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)


![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)
![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)


